molecular formula C24H22N4O5 B6478957 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide CAS No. 1260990-90-6

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B6478957
CAS No.: 1260990-90-6
M. Wt: 446.5 g/mol
InChI Key: LLOGTSJAWBPKEW-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety fused with a 1,2,4-oxadiazole ring, a pyrrole group, and a 3-methoxyphenethyl substituent. The benzodioxole and oxadiazole rings are known for their electron-withdrawing properties and metabolic stability, which are critical in medicinal chemistry for enhancing bioavailability and target binding .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(16-5-3-6-18(11-16)30-2)25-22(29)13-28-10-4-7-19(28)24-26-23(27-33-24)17-8-9-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOGTSJAWBPKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and reported bioactivities of analogous compounds:

Compound Name / ID Key Structural Features Bioactivity / Applications Reference
Target Compound 3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole, pyrrole, 3-methoxyphenethyl acetamide Not explicitly reported; inferred antimicrobial/antifouling potential from analogs N/A
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide 2,5-Dimethoxyphenyl group Antimicrobial activity (hypothesized)
2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide 2-Methoxy-5-methylphenyl group Structural stability studies
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl) acetamides Benzisothiazole, cyano-pyrazole Broad-spectrum antimicrobial and antifouling activity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl, cyano-pyrazole Synthetic intermediate for agrochemicals/pharmaceuticals

Key Observations:

Substituent Effects :

  • The benzodioxole-oxadiazole-pyrrole core is conserved in analogs , but substituents on the acetamide nitrogen (e.g., dimethoxyphenyl vs. methoxyphenethyl) modulate solubility and target specificity.
  • Replacement of benzodioxole with benzisothiazole (as in ) introduces sulfur-based electrophilicity, enhancing antimicrobial potency.

Bioactivity Trends :

  • Compounds with electron-deficient heterocycles (e.g., oxadiazole, benzisothiazole) exhibit stronger antimicrobial activity due to membrane disruption or enzyme inhibition .
  • Polar substituents (e.g., methoxy groups) improve water solubility but may reduce blood-brain barrier penetration .

Synthetic Pathways :

  • The target compound likely follows a multi-step synthesis involving:

Cyclocondensation of benzodioxole-5-carboxylic acid with hydroxylamine to form the oxadiazole ring.

Coupling with pyrrole via nucleophilic substitution.

Acetamide formation via reaction with 1-(3-methoxyphenyl)ethylamine .

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